molecular formula C11H11N3O2 B13155040 (E)-N'-Hydroxy-7-methoxyisoquinoline-1-carboximidamide

(E)-N'-Hydroxy-7-methoxyisoquinoline-1-carboximidamide

Cat. No.: B13155040
M. Wt: 217.22 g/mol
InChI Key: LVBYJJNTNHCUNV-UHFFFAOYSA-N
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Description

(E)-N’-Hydroxy-7-methoxyisoquinoline-1-carboximidamide is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound is characterized by the presence of a hydroxy group, a methoxy group, and a carboximidamide group attached to the isoquinoline ring. The (E) configuration indicates the specific geometric arrangement of the substituents around the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-Hydroxy-7-methoxyisoquinoline-1-carboximidamide typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with 7-methoxyisoquinoline.

    Nitration: The 7-methoxyisoquinoline undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Formylation: The amine group is formylated to introduce a formyl group.

    Hydroxylation: The formyl group is hydroxylated to form the hydroxy group.

    Amidation: Finally, the hydroxy group is converted to a carboximidamide group through amidation.

Industrial Production Methods

Industrial production of (E)-N’-Hydroxy-7-methoxyisoquinoline-1-carboximidamide may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-Hydroxy-7-methoxyisoquinoline-1-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The methoxy and hydroxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or other organic groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

(E)-N’-Hydroxy-7-methoxyisoquinoline-1-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N’-Hydroxy-7-methoxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    7-Methoxyisoquinoline: Lacks the hydroxy and carboximidamide groups.

    N-Hydroxyisoquinoline: Lacks the methoxy group.

    Isoquinoline-1-carboximidamide: Lacks the methoxy and hydroxy groups.

Uniqueness

(E)-N’-Hydroxy-7-methoxyisoquinoline-1-carboximidamide is unique due to the presence of all three functional groups (hydroxy, methoxy, and carboximidamide) on the isoquinoline ring. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

N'-hydroxy-7-methoxyisoquinoline-1-carboximidamide

InChI

InChI=1S/C11H11N3O2/c1-16-8-3-2-7-4-5-13-10(9(7)6-8)11(12)14-15/h2-6,15H,1H3,(H2,12,14)

InChI Key

LVBYJJNTNHCUNV-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)C=CN=C2/C(=N\O)/N

Canonical SMILES

COC1=CC2=C(C=C1)C=CN=C2C(=NO)N

Origin of Product

United States

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